

Reactivity of Methyl 1-bromocyclobutanecarboxylate.

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Compound of Interest

Compound Name: Methyl 1-bromocyclobutanecarboxylate

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An In-Depth Technical Guide to the Reactivity of **Methyl 1-bromocyclobutanecarboxylate**

Abstract

Methyl 1-bromocyclobutanecarboxylate is a versatile synthetic intermediate whose reactivity is dominated by the inherent strain of its four-membered ring and the electronic effects of its constituent functional groups.[1][2] This guide provides an in-depth analysis of its primary reactive pathways, including nucleophilic substitution, elimination, and strain-driven rearrangements. By understanding the mechanistic underpinnings of these transformations, researchers can strategically leverage this molecule for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document serves as a technical resource for scientists, offering not only theoretical explanations but also actionable experimental protocols and field-proven insights.

Introduction: Structural Features and Inherent Reactivity

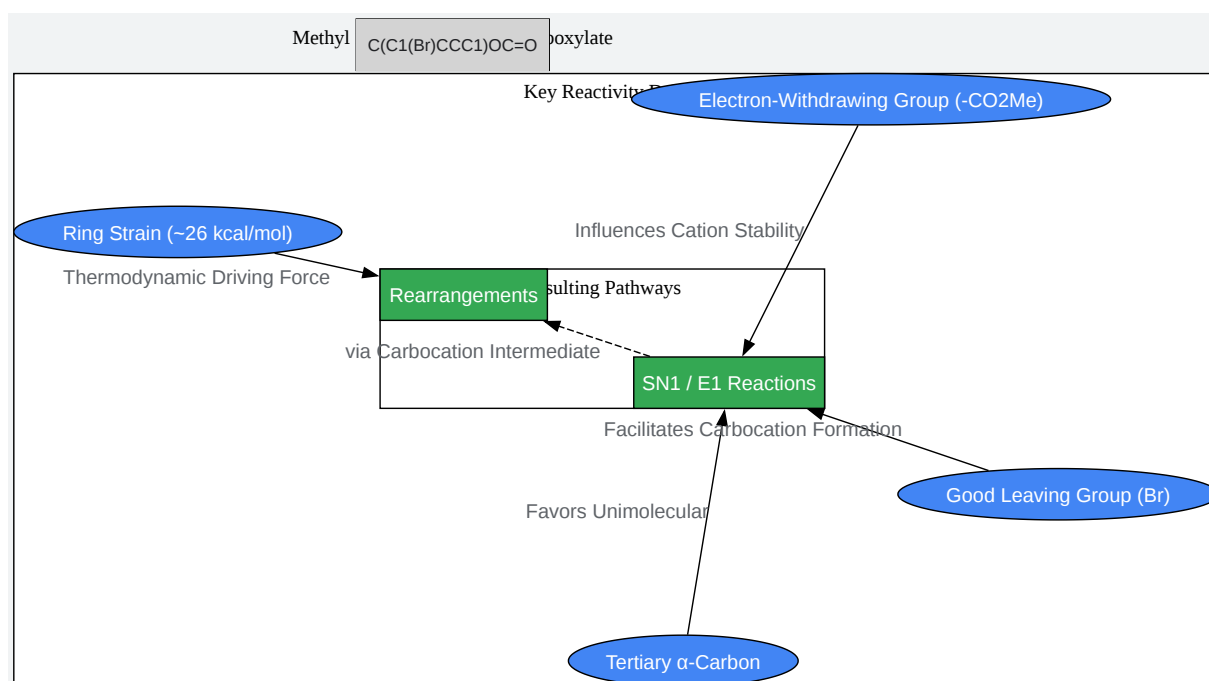
At its core, the chemical behavior of **methyl 1-bromocyclobutanecarboxylate** is dictated by a confluence of three key structural features:

- **The Cyclobutane Ring:** This small carbocycle possesses significant ring strain (approximately 26.3 kcal/mol), a combination of angle strain from compressed C-C-C bond

angles ($\sim 88^\circ$) and torsional strain from eclipsing interactions.[2] This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or expansion into more stable five-membered systems.[3]

- **A Quaternary α -Carbon:** The carbon atom bonded to both the bromine and the carboxylate group is tertiary (quaternary in the context of the carbon skeleton). This steric hindrance significantly disfavors bimolecular substitution (S_N2) pathways.[4]
- **Key Functional Groups:** The presence of a bromine atom provides an excellent leaving group, facilitating reactions that proceed through cationic intermediates.[5] The methyl ester group is a moderate electron-withdrawing group, influencing the stability of adjacent charges.

These features collectively predispose the molecule to reactions proceeding via carbocation intermediates (S_N1 and $E1$ mechanisms) and unique rearrangements that alleviate ring strain.



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Caption: Core structural features influencing the reactivity of **methyl 1-bromocyclobutanecarboxylate**.

Synthesis of the Core Moiety

The title compound is typically prepared from cyclobutanone. The process involves bromination, often using reagents like sodium hypobromite, to generate 1-bromocyclobutanone, followed by a reaction with methanol to yield the final ester product.^[6]

This accessibility makes it a readily available starting material for more complex synthetic endeavors.

Nucleophilic Substitution and Elimination Pathways

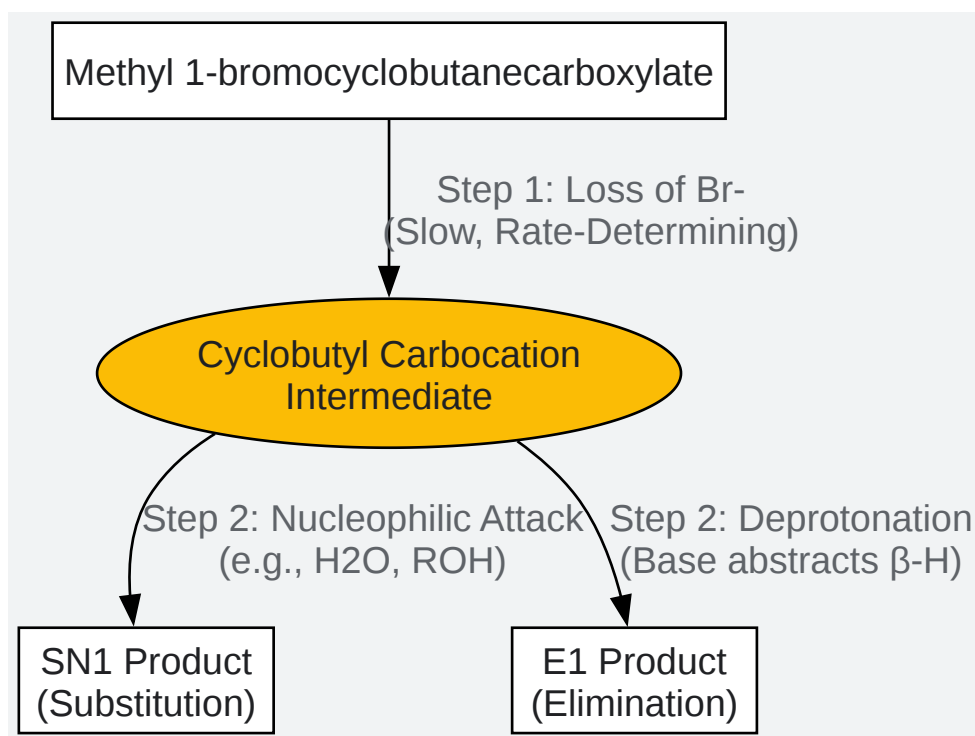
Given the tertiary nature of the α -carbon, nucleophilic substitution and elimination reactions on **methyl 1-bromocyclobutanecarboxylate** proceed almost exclusively through unimolecular (SN1 and E1) mechanisms, which share a common carbocation intermediate.^[7]

The SN1/E1 Mechanism: A Shared Intermediate

The reaction is initiated by the slow, rate-determining departure of the bromide leaving group to form a tertiary cyclobutyl carbocation.^[5] This intermediate is the critical branch point from which both substitution and elimination products can arise.

- SN1 Pathway: A nucleophile attacks the carbocation, leading to the substitution product.
- E1 Pathway: A base abstracts a β -hydrogen, leading to the formation of an alkene.

The ratio of SN1 to E1 products is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature. Generally, stronger bases and higher temperatures favor elimination.^[8]



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Caption: Competing SN1 and E1 pathways originating from a common carbocation intermediate.

Table 1: Representative SN1/E1 Reactions and Product Distribution

Nucleophile/Base	Solvent	Temperature (°C)	Major Product(s)	Pathway
H ₂ O	H ₂ O	25	1-hydroxycyclobutanecarboxylate	SN1
CH ₃ OH	CH ₃ OH	25	1-methoxycyclobutanecarboxylate	SN1
Sodium Ethoxide	Ethanol	50	Methylenecyclobutanecarboxylate	E1
Potassium t-butoxide	t-butanol	70	Methylenecyclobutanecarboxylate	E1 (favored)

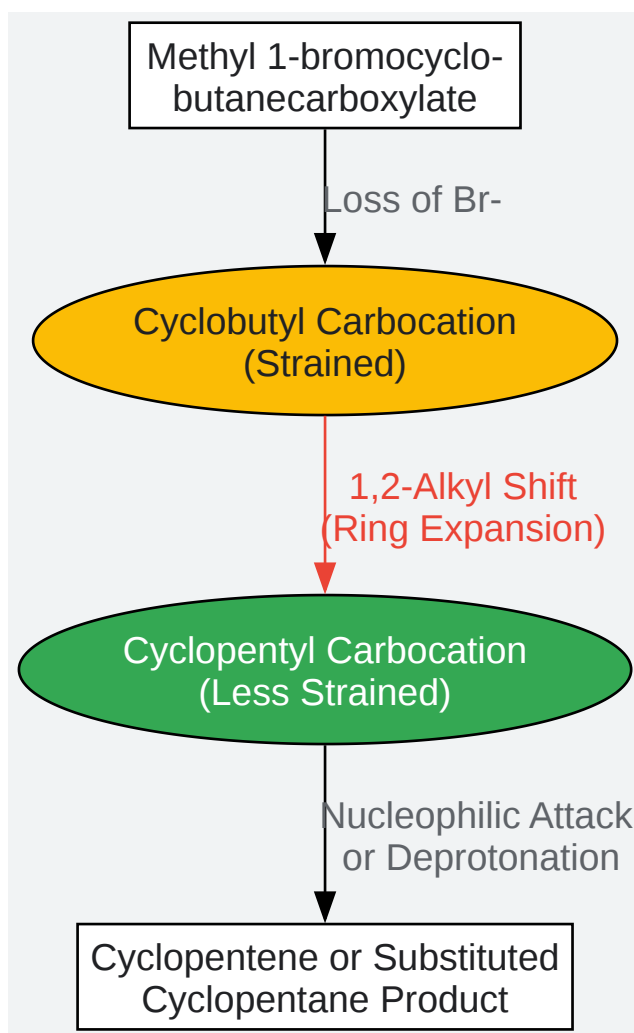
Strain-Driven Rearrangements: The Dominant Reactive Manifold

The most synthetically powerful aspect of **methyl 1-bromocyclobutanecarboxylate**'s reactivity is its propensity to undergo rearrangements that relieve ring strain. These transformations are often triggered by the formation of the key carbocation intermediate discussed previously.

Carbocation-Mediated Ring Expansion

The cyclobutyl carbocation is poised for a rapid and often irreversible 1,2-alkyl shift, leading to ring expansion. This process transforms the strained four-membered ring into a more stable five-membered cyclopentyl system.^[3] This rearrangement is a classic example of a thermodynamically favored process driven by the release of ring strain.^[3]

The mechanism involves the migration of one of the β -carbon-carbon bonds to the electron-deficient cationic center. This concerted shift results in the formation of a cyclopentyl cation, which is then quenched by a nucleophile or base.



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Caption: Mechanism of carbocation-mediated ring expansion to alleviate ring strain.

Base-Induced Rearrangements: A Quasi-Favorskii Pathway

While the classic Favorskii rearrangement involves α -halo ketones with enolizable protons, a related transformation can occur with substrates like **methyl 1-bromocyclobutanecarboxylate** that lack α -hydrogens.[9] This is often termed a quasi-Favorskii rearrangement.[9]

In this pathway, a strong base does not deprotonate an α -carbon. Instead, it can attack the electrophilic carbonyl carbon. The resulting tetrahedral intermediate can then undergo a rearrangement where the C-C bond opposite the bromine atom attacks the carbon bearing the

bromine, displacing it and forming a highly strained bicyclic intermediate. This intermediate is then opened by a nucleophile (like the alkoxide base) to give a ring-contracted product, in this case, a cyclopropanecarboxylate derivative.

This pathway highlights the versatility of the substrate, offering a route to highly functionalized, strained ring systems under basic conditions, contrasting with the ring-expansion pathway observed under solvolytic (SN1/E1) conditions.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: SN1 Solvolysis and Ring Expansion in Methanol

This protocol demonstrates the competition between direct substitution and rearrangement.

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **methyl 1-bromocyclobutanecarboxylate** (1.93 g, 10 mmol).
- **Reaction:** Add 50 mL of anhydrous methanol. Heat the mixture to reflux (approx. 65 °C) under an argon atmosphere.
- **Monitoring:** Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of two major products (the SN1 product, methyl 1-methoxycyclobutanecarboxylate, and the ring-expanded product, methyl cyclopent-1-enecarboxylate).
- **Workup:** After 12 hours, cool the reaction to room temperature. Remove the methanol under reduced pressure.
- **Purification:** Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by column chromatography on silica gel to separate the products.

Protocol 2: Base-Induced Quasi-Favorskii Rearrangement

This protocol provides a method for synthesizing cyclopropane derivatives.

- **Setup:** In an oven-dried 50 mL flask under an argon atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (0.25 g, 11 mmol) to 20 mL of anhydrous methanol at 0 °C.
- **Reaction:** Once all the sodium has reacted, add a solution of **methyl 1-bromocyclobutanecarboxylate** (1.93 g, 10 mmol) in 5 mL of methanol dropwise to the cooled methoxide solution.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by GC-MS for the formation of methyl 1-methoxycarbonylcyclopropanecarboxylate.
- **Workup:** Cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution until the pH is neutral.^[10]
- **Purification:** Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product via silica gel chromatography.

Applications in Drug Development and Organic Synthesis

The unique reactivity of **methyl 1-bromocyclobutanecarboxylate** makes it a valuable building block. It is a precursor for 1-aminocyclobutanecarboxylic acid, a constrained non-proteinogenic amino acid used to introduce conformational rigidity into peptides and other bioactive molecules. Furthermore, its ability to undergo predictable ring expansion provides a reliable entry into functionalized cyclopentane systems, which are common scaffolds in natural products and pharmaceuticals.

Conclusion

Methyl 1-bromocyclobutanecarboxylate is a molecule whose chemistry is a compelling case study in the interplay of steric hindrance, electronic effects, and ring strain. While it undergoes predictable SN1 and E1 reactions, its true synthetic utility is realized in the strain-releasing rearrangement pathways that it readily accesses. Under solvolytic or acidic conditions, it serves as an efficient precursor to cyclopentane derivatives via ring expansion. Conversely, under strong basic conditions, it can be directed towards ring contraction to form valuable cyclopropane structures. A thorough understanding of these divergent pathways allows the discerning chemist to unlock the full potential of this versatile synthetic intermediate.

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